2-(2-bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide
Overview
Description
2-(2-bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide, also known as BBAAH, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. BBAAH is a hydrazone derivative that possesses a unique chemical structure, which makes it an attractive target for drug design.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes, leading to the inhibition of cancer cell growth. In addition, this compound has been reported to possess antioxidant properties, which may contribute to its anti-inflammatory and antitumor activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide is its unique chemical structure, which makes it an attractive target for drug design. This compound has also been reported to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on 2-(2-bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases such as cardiovascular and neurodegenerative disorders. Furthermore, the development of new derivatives of this compound with improved solubility and potency may lead to the discovery of novel drugs with enhanced therapeutic efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. Its unique chemical structure, low toxicity, and various biological activities make it an attractive target for drug design. Further research on this compound may lead to the discovery of novel drugs with enhanced therapeutic efficacy.
Scientific Research Applications
2-(2-bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in drug development. It has been reported to exhibit various biological activities such as antimicrobial, anti-inflammatory, and antitumor properties. This compound has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-2-3-12-24-16-10-8-15(9-11-16)13-21-22-19(23)14-25-18-7-5-4-6-17(18)20/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCGYRMGNLGSSM-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.